1-Chloro-3,4-diphenylisoquinoline
Description
Properties
IUPAC Name |
1-chloro-3,4-diphenylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBVAHJIGWSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Regioselective Synthesis of 1-Haloisoquinolines
A well-documented and efficient method for preparing 1-chloro-3,4-diphenylisoquinoline involves a ruthenium-catalyzed C-H functionalization approach. This method was reported in a study published by the Royal Society of Chemistry in 2013.
- Starting materials: O-alkyl isoquinoline derivatives.
- Catalyst: Ruthenium-based catalyst facilitating regioselective C-H activation.
- Halogenation: Chlorination achieved by treatment with appropriate chlorinating agents.
- Reaction conditions: Typically conducted in acetic acid with hydrobromic acid or other halogen sources under sealed tube conditions at moderate temperatures (~50 °C).
- Work-up: Extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure.
- Purification: Often unnecessary due to high selectivity and yield.
Representative reaction scheme:
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Hydrolysis of O-alkyl isoquinoline | 48% HBr in AcOH, 50 °C, 2 h, sealed tube | Formation of isoquinolone intermediate |
| Halogenation (chlorination) | Chlorinating agent (e.g., N-chlorosuccinimide or similar) | Regioselective introduction of chlorine at 1-position |
| Work-up | Extraction with EtOAc, washing, drying | Isolation of pure this compound |
This method yields the target compound with high regioselectivity and purity without requiring extensive purification steps.
Synthesis via Phenylglycine Derivatives and Isoquinoline-1-carboxylates
Another synthetic route involves the preparation of methyl 3,4-diphenylisoquinoline-1-carboxylate intermediates from phenylglycine derivatives, followed by functional group transformations to obtain the chlorinated isoquinoline.
- Starting materials: Phenylglycine methyl ester hydrochlorides.
- Initial steps: Formation of protected aminonitrile intermediates via reaction with trimethylsilyl cyanide and benzhydrylamine.
- Cyclization: Acidic treatment (concentrated HCl and trifluoroacetic acid) at elevated temperatures (80 °C) in sealed tubes promotes isoquinoline ring formation.
- Functionalization: Subsequent chlorination at the 1-position can be achieved by electrophilic halogenation.
- Purification: Column chromatography or crystallization as needed.
Reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aminonitrile formation | 4-Methylbenzaldehyde, benzhydrylamine, TMSCN, RT, 30 min | 75 | Colorless oil intermediate |
| Cyclization | HCl/TFA (1:1), 80 °C, 18 h, sealed tube | High | Isoquinoline-1-carboxylate formation |
| Chlorination | Electrophilic chlorinating agent, mild conditions | Moderate | Regioselective chlorination at C-1 |
This approach is versatile for synthesizing various substituted isoquinoline derivatives, including this compound, by varying the phenyl substituents.
Comparative Table of Preparation Methods
Mechanistic Insights and Reaction Optimization
- The ruthenium-catalyzed method leverages transition metal-mediated C-H activation, allowing selective halogenation at the 1-position of the isoquinoline ring, avoiding multi-step protection/deprotection sequences.
- Acidic conditions in sealed tubes facilitate cyclization and ring closure, essential for isoquinoline scaffold formation.
- Chlorination reagents must be carefully chosen to avoid over-halogenation or side reactions; N-chlorosuccinimide or molecular chlorine under controlled conditions are preferred.
- Reaction temperature and time are optimized to balance conversion and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,4-diphenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives .
Scientific Research Applications
1-Chloro-3,4-diphenylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3,4-diphenylisoquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the isoquinoline core .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Features a chloro group at position 1 (on a phenyl ring) and methoxy/methyl substituents.
- 3-Chloro-1-phenylisoquinoline-4-carbonitrile: Substituted with chloro, phenyl, and cyano groups. The electron-withdrawing cyano group increases electrophilicity, making it suitable for pharmaceutical intermediates .
- 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A saturated tetrahydro derivative with a phenyl group. Saturation alters conjugation and may improve metabolic stability .
- 1-Diphenylmethyl-3,4-diphenylisoquinoline (4-3da): Contains diphenylmethyl and diphenyl groups, highlighting how bulky substituents affect steric hindrance and solubility .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-Chloro-3,4-diphenylisoquinoline* | C₂₀H₁₄ClN | 303.79 | Cl, 2 Ph groups | High hydrophobicity; moderate reactivity |
| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl | C₁₉H₂₀ClNO₂ | 349.82 | Cl, OMe, Me | Enhanced solubility due to methoxy groups |
| 3-Chloro-1-phenylisoquinoline-4-carbonitrile | C₁₆H₉ClN₂ | 264.71 | Cl, Ph, CN | High electrophilicity; pharmaceutical use |
| 6-Chloro-1-phenyl-tetrahydroisoquinoline | C₁₅H₁₄ClN | 243.73 | Cl, Ph, tetrahydro structure | Improved metabolic stability |
*Hypothetical properties inferred from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
